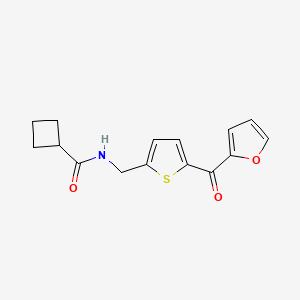

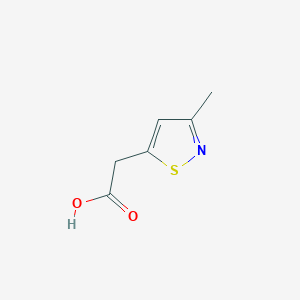

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide” is a synthetic compound with a molecular formula of C15H15NO3S and a molecular weight of 289.35. It is a derivative of furan- and thiophene-2-carbonyl amino acid . These derivatives have been shown to activate Hypoxia-Inducible Factor (HIF) via inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1) .

Synthesis Analysis

The synthesis of furan- and thiophene-2-carbonyl amino acid derivatives, including “this compound”, involves several steps . The Suzuki-Miyaura cross-coupling of 4-bromo-2-thiophenecarbaldehyde and phenylboronic acid was used to obtain the corresponding coupling product, which yielded the corresponding carboxylic acid upon subsequent oxidation .Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a furan-2-carbonyl group attached to a thiophen-2-yl group, which is further attached to a cyclobutanecarboxamide group.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the Suzuki-Miyaura cross-coupling and oxidation . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis Techniques : Research on related furan and thiophene compounds has explored various synthesis techniques, including cyclometallation reactions with palladium(II), platinum(II), ruthenium(II), and rhodium(III) to produce metallaheterocycles involving furan rings (Nonoyama, 1990). This suggests that similar metallation strategies might be applicable to the synthesis or functionalization of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide.

Crystal Structure and Aromaticity : The impact of aromaticity on crystal packing has been studied in furan/thiophene carboxamide compounds. It was found that heteroatom substitution from oxygen to sulfur increased the effectiveness of π-based interactions in thiophene derivatives, while hydrogen bonding was more crucial in furan derivatives (Rahmani et al., 2016). This could provide insights into the crystallographic and supramolecular properties of this compound, particularly regarding its stability and interactions.

Biological and Pharmacological Activities

Anti-Bacterial Activities : Research has demonstrated that certain furan-carboxamide derivatives exhibit significant in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria, hinting at the potential for similar compounds to be used in antimicrobial applications (Siddiqa et al., 2022).

Influenza A Virus Inhibition : Furan-carboxamide derivatives have been identified as potent inhibitors of the lethal H5N1 influenza A virus, with specific substitutions on the furan ring significantly influencing anti-viral activity (Yongshi et al., 2017). This suggests the possibility of exploring this compound and its derivatives for antiviral or other pharmacological properties.

Wirkmechanismus

Target of Action

Furan-containing compounds, which this compound is a derivative of, have been employed as medicines in a number of distinct disease areas . They exhibit a wide range of advantageous biological and pharmacological characteristics .

Mode of Action

Furan derivatives have been known to interact with various targets in the body, leading to a variety of therapeutic effects . The compound’s interaction with its targets and the resulting changes would depend on the specific target it binds to.

Biochemical Pathways

Furan derivatives have been known to affect a variety of biochemical pathways, leading to their diverse therapeutic effects .

Result of Action

Furan derivatives have been known to have a variety of therapeutic effects, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer effects .

Eigenschaften

IUPAC Name |

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]cyclobutanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c17-14(12-5-2-8-19-12)13-7-6-11(20-13)9-16-15(18)10-3-1-4-10/h2,5-8,10H,1,3-4,9H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GURGCEVRDOSNHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-Methylindol-3-yl)-1-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2989191.png)

![(4-ethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2989193.png)

![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2989197.png)

![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2989198.png)

![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2989202.png)

![5-chloro-1-methyl-N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2989203.png)

![2-[[1-Oxo-2-[2-oxo-2-(1-piperidinyl)ethyl]-5-isoquinolinyl]oxy]acetic acid ethyl ester](/img/structure/B2989204.png)

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2989207.png)

![(Z)-3-bromo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2989210.png)